2,4,5-Tribromobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-tribromo-5-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBROTCWKGRRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151024 | |
| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115245-07-3 | |
| Record name | 2,4,5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LO5M5MSK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Precision Synthesis of 2,4,5-Tribromobiphenyl: A Regioselective Organometallic Approach
Executive Summary
2,4,5-Tribromobiphenyl (CAS: 115245-07-3) serves as a critical analytical standard in environmental toxicology (monitoring Polybrominated Biphenyls, PBBs) and a structural intermediate in the synthesis of organic semiconductors. Its synthesis presents a classic regiochemical challenge: direct bromination of biphenyl lacks selectivity, inevitably yielding complex isomeric mixtures (e.g., 4,4'- or 2,4'-isomers).
This technical guide details a regioselective, stoichiometrically controlled Suzuki-Miyaura coupling protocol. By utilizing the symmetry of 1,2,4,5-tetrabromobenzene, we bypass the need for difficult isomer separations, delivering a high-purity product suitable for GC-MS calibration and crystallographic studies.
Retrosynthetic Analysis & Strategy
The structural integrity of this compound hinges on the precise placement of bromine atoms. We adopt a desymmetrization strategy .
-
Target Molecule: this compound (One phenyl ring, one 2,4,5-tribromophenyl ring).
-
Key Insight: The precursor is
symmetric. All four bromine positions are chemically equivalent. Substitution of any single bromine atom with a phenyl group breaks this symmetry, instantly generating the 2,4,5-tribromo substitution pattern on the remaining ring. -
Challenge: Preventing multiple couplings (formation of terphenyls or quaterphenyls).
-
Solution: Kinetic Control via Stoichiometry. We employ a high molar excess of the electrophile (tetrabromide) relative to the nucleophile (boronic acid).
Reaction Pathway Diagram
Caption: Logical flow of the desymmetrization synthesis. High electrophile loading statistically favors the mono-substituted product.
Detailed Experimental Protocol
Phase 1: Reagents & Setup
Safety Note: PBBs are persistent organic pollutants. All operations must occur in a certified fume hood. Double-gloving (Nitrile) and designated waste streams are mandatory.
| Reagent | Role | Equiv. | Mass/Vol (Scale) |
| 1,2,4,5-Tetrabromobenzene | Electrophile | 4.0 | 7.88 g |
| Phenylboronic Acid | Nucleophile | 1.0 | 0.61 g |
| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | 289 mg |
| Na2CO3 (2.0 M aq) | Base | 3.0 | 7.5 mL |
| Toluene | Solvent (Non-polar) | - | 40 mL |
| Ethanol | Solvent (Co-solvent) | - | 10 mL |
Why this system?
-
4.0 Equiv Electrophile: Statistical probability dictates that once a Pd(0) center inserts into one C-Br bond, the likelihood of a second insertion occurring on the same molecule (now a biphenyl) vs. a fresh tetrabromobenzene molecule is low, provided the concentration of the starting material remains high.
-
Toluene/Ethanol/Water: The "classic" Suzuki solvent system. Ethanol is crucial for solubilizing the boronic acid and preventing catalyst precipitation, while Toluene dissolves the highly lipophilic bromides.
Phase 2: The Coupling Reaction
-
Degassing: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine Toluene, Ethanol, and 2.0 M Na2CO3. Sparge with Argon for 20 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid (formation of biphenyl) and catalyst deactivation.
-
Addition: Under a positive Argon flow, add 1,2,4,5-Tetrabromobenzene (7.88 g). Stir until mostly dissolved (some solids may persist until heating).
-
Catalyst Addition: Add Pd(PPh3)4 (289 mg). The solution should turn yellow/orange.
-
Initiation: Add Phenylboronic Acid (0.61 g) in one portion.
-
Reflux: Heat the mixture to a vigorous reflux (approx. 90°C external bath). Maintain reflux for 12 hours .
-
Monitoring: Monitor via TLC (Hexanes). The starting material (tetrabromobenzene) will remain the dominant spot. Look for the appearance of a new, slightly more polar blue-fluorescent spot (under 254/365 nm UV).
-
Phase 3: Workup & Purification
The challenge here is separating the product from the large excess of unreacted 1,2,4,5-tetrabromobenzene.
-
Quench: Cool the reaction to room temperature. Dilute with Diethyl Ether (100 mL) and Water (50 mL).
-
Extraction: Separate the organic layer. Wash with Brine (2 x 50 mL). Dry over anhydrous MgSO4 and filter.
-
Concentration: Rotary evaporate the solvent to dryness. You will obtain a solid residue containing mostly starting material and the product.
-
Fractional Crystallization (Step 1):
-
Dissolve the crude solid in hot Hexane (minimal volume).
-
Cool to 0°C. 1,2,4,5-Tetrabromobenzene is highly crystalline and sparingly soluble in cold hexane.
-
Filter the precipitate.[6] Save the solid (this is your recovered starting material, typically >80% recovery).
-
The filtrate contains the enriched this compound.
-
-
Chromatography (Polishing):
-
Load the concentrated filtrate onto a Silica Gel column.
-
Eluent: 100% Hexanes.
-
Order of Elution:
-
Unreacted 1,2,4,5-Tetrabromobenzene (High Rf).
-
This compound (Target, Mid Rf).
-
Poly-arylated byproducts (Low Rf).
-
-
-
Final Recrystallization: Recrystallize the chromatographed product from Ethanol/Hexane (9:1) to yield white needles.
Characterization Data (Expected)
To validate the synthesis, compare analytical data against these standard parameters.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| GC-MS | Molecular Ion ( | 388, 390, 392, 394 | Characteristic isotope pattern for |
| Base Peak | Stable aromatic system. | ||
| 1H NMR | Aromatic Region | H-3 (Isolated between Br atoms). | |
| H-6 (Para to H-3). | |||
| Phenyl ring protons. | |||
| Melting Point | Range | 98 - 100 °C | Sharp melting point indicates high purity. |
Structural Logic of NMR: The key identifier for the 2,4,5-substitution pattern is the presence of two singlets in the aromatic region for the tribromo-ring protons (H-3 and H-6). Unlike 2,4,6-tribromo (which has a singlet for 2 equivalent protons) or 2,3,4-tribromo (which shows doublets), the 2,4,5-isomer has two protons that are para to each other but chemically non-equivalent due to the phenyl substituent at C-1. However, due to weak coupling, they often appear as singlets or very tight doublets.
Workflow Visualization
Caption: Operational workflow emphasizing the critical filtration step to remove excess starting material.
References
-
Hensel, A., et al. (2018). Suzuki Cross-Coupling Reaction of Aryl Polybromides.[4] (General methodology for polybromo-arene coupling). The Journal of Organic Chemistry, 83(19), 11614–11622. Retrieved from [Link]
-
PubChem. (2025). This compound (CID 189283).[7] Retrieved from [Link]
Sources
Mechanistic Bioaccumulation Dynamics of 2,4,5-Tribromobiphenyl (PBB 29): Physicochemical Drivers and Ecosystem Fate
Executive Summary
This technical guide analyzes the bioaccumulation potential of 2,4,5-Tribromobiphenyl (PBB 29) , a specific congener of polybrominated biphenyls (PBBs). Unlike the globally ubiquitous PBB 153, PBB 29 presents a unique toxicokinetic profile characterized by a high octanol-water partition coefficient (
Physicochemical Determinants of Bioaccumulation
The bioaccumulation potential of PBB 29 is not random; it is strictly deterministic based on its molecular architecture.
Structural Configuration
-
Congener ID: PBB 29
-
Substitution Pattern: The molecule features three bromine atoms on one phenyl ring (positions 2, 4, and 5) while the second ring remains fully unsubstituted.
-
Steric Implications: The ortho substitution (position 2) induces a twist between the phenyl rings, preventing the molecule from achieving a fully coplanar conformation. This reduces its affinity for the Aryl hydrocarbon Receptor (AhR) compared to non-ortho congeners, but increases its solubility in lipid phases.
Key Physicochemical Parameters
The following parameters drive the thermodynamic equilibrium between the water column and organismal lipid pools.
| Parameter | Value | Mechanistic Implication |
| Log Kow | ~6.3 | Indicates high lipophilicity. Predicts rapid partitioning into biological membranes and adipose tissue. |
| Water Solubility | < 10 µg/L | Limits dissolved phase bioavailability; uptake is primarily driven by dietary ingestion or sediment contact. |
| Molecular Weight | ~390.9 g/mol | Sufficiently low to allow passive diffusion across gill membranes, unlike higher brominated congeners (e.g., DecaBB). |
| Henry’s Law Constant | Low | Low volatility suggests persistence in water/soil matrices rather than atmospheric evasion. |
Mechanisms of Bioaccumulation: The ADME Framework
Bioaccumulation is the net result of Uptake (
Uptake Kinetics ( )
Uptake occurs via passive diffusion. The high
-
Gill Uptake: Efficiency is high (~50%) due to the moderate molecular size.
-
Dietary Uptake: Ingestion of contaminated sediment or prey leads to fugacity-driven absorption in the gut.
Metabolic Vulnerability ( )
This is the distinguishing feature of PBB 29.
-
The "Open Ring" Effect: The unsubstituted phenyl ring provides adjacent carbon atoms with hydrogens (vicinal hydrogens). This allows Cytochrome P450 enzymes (specifically CYP2B and CYP1A subfamilies) to form arene oxide intermediates.
-
Phase I Metabolism: The arene oxide is hydrated by epoxide hydrolase to form a dihydrodiol, which rearranges to a phenol (hydroxylated PBB).
-
Phase II Conjugation: The hydroxylated metabolite is conjugated with glucuronic acid or sulfate and excreted in bile.
Contrast with PBB 153: PBB 153 (2,2',4,4',5,5'-Hexabromobiphenyl) has no adjacent unsubstituted carbons, blocking arene oxide formation. Consequently, PBB 153 is virtually metabolically inert, whereas PBB 29 has a finite biological half-life.
Visualization of Metabolic Fate
The following diagram illustrates the kinetic competition between storage in adipose tissue and hepatic clearance.
Caption: Kinetic pathway of PBB 29 showing the competition between lipid partitioning (Adipose) and metabolic clearance (Liver).
Ecosystem Dynamics and Trophic Transfer
In aquatic ecosystems, PBB 29 exhibits Biomagnification (concentration increases with trophic level), but the Biomagnification Factor (BMF) is attenuated by metabolism in higher vertebrates.
-
Invertebrates (Zooplankton/Mollusks): Lack advanced CYP450 systems. PBB 29 behaves like a persistent organic pollutant (POP), reaching equilibrium solely based on lipid content.
-
Fish: Possess CYP enzymes but with varying efficiency. PBB 29 accumulates, but steady-state BCF (Bioconcentration Factor) is lower than predicted by
alone due to slow metabolic elimination. -
Predicted BCF: Based on
, the theoretical BCF is . However, empirical data often shows lower values (e.g., 5,000) due to metabolism.
Experimental Protocol: OECD 305 (Flow-Through)
To empirically validate the bioaccumulation potential of PBB 29, the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) is the regulatory gold standard.
Study Design Rationale
A flow-through system is mandatory because PBB 29 is hydrophobic and will adsorb to glass walls or degrade statically.
-
Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).[3]
-
Duration: Uptake phase (28 days) + Depuration phase (14-28 days).
Step-by-Step Methodology
Phase 1: System Preparation
-
Solubilization: PBB 29 is poorly soluble.[4] Use a generator column or a carrier solvent (e.g., triethylene glycol, max 100 µl/L) to create a stock solution.
-
Dosing: Deliver stock solution into the mixing chamber of the flow-through system to achieve a stable concentration (e.g., 1.0 µg/L). Critical: Concentration must be below the water solubility limit to prevent micelle formation.
Phase 2: Uptake Phase (Days 0-28)
-
Introduce acclimated fish into test and control tanks.
-
Sampling: Sample water daily and fish (n=4) on days 3, 7, 14, 21, and 28.
-
Analysis: Extract lipids from fish tissue (hexane/acetone). Analyze PBB 29 via GC-MS (Gas Chromatography-Mass Spectrometry) using Electron Capture Negative Ionization (ECNI) for high sensitivity.
Phase 3: Depuration Phase (Post-Transfer)
-
Transfer remaining fish to clean, flow-through water (no PBB 29).
-
Sampling: Sample fish on days 1, 3, 7, 14, and 28 to measure the elimination rate constant (
).
Phase 4: Data Calculation
Calculate the Kinetic BCF (
Experimental Workflow Diagram
Caption: Workflow for OECD 305 Flow-Through Fish Test to determine Kinetic BCF.
Risk Assessment & Implications
For drug developers and environmental scientists, PBB 29 highlights the importance of metabolic stability in toxicity.
-
Intermediate Persistence: PBB 29 is persistent enough to bioaccumulate but not as recalcitrant as PBB 153. This makes it a potential "stealth" toxicant—it accumulates during chronic exposure but may clear if exposure stops.
-
Toxicity Profile: As a mono-ortho congener, PBB 29 has weak dioxin-like activity. However, its metabolites (hydroxylated PBBs) may exhibit endocrine disruption (thyroid hormone mimicry) and oxidative stress potential.
-
Regulatory Status: PBBs are listed under the Stockholm Convention. Detection of PBB 29 in ecosystems indicates historical contamination or breakdown of higher-brominated mixtures.
References
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals.[3][5] [Link]
-
ATSDR. (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). Agency for Toxic Substances and Disease Registry, Centers for Disease Control and Prevention. [Link]
-
Gobas, F. A., et al. (1988). Dynamics of dietary bioaccumulation and faecal elimination of hydrophobic organic chemicals in fish. Chemosphere. [Link]
-
IPCS INCHEM. (1994). Environmental Health Criteria 152: Polybrominated Biphenyls. World Health Organization. [Link]
Sources
A Technical Guide to the Commercial Production of Polybrominated Biphenyls (PBBs): Synthesis, Processes, and Historical Context
Foreword: This document provides an in-depth technical overview of the primary commercial methods historically employed for the production of polybrominated biphenyls (PBBs). PBBs are a class of chemicals now recognized as persistent organic pollutants, and their manufacture has been discontinued in the United States and most of the world due to significant environmental and health concerns.[1][2][3] This guide is intended for scientific and research professionals for informational and historical purposes only. It details the chemical synthesis and industrial processes that were once used, reflecting the state of chemical manufacturing of that era.
Introduction and Historical Overview
Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons wherein bromine atoms replace hydrogen atoms on the biphenyl molecule.[3] Commercially, they were produced as complex mixtures of various brominated congeners rather than single, pure compounds.[4] These mixtures were valued for their exceptional thermal stability and flame-retardant properties.
Commercial production in the United States began in 1970 and ceased entirely by 1976.[1][2][5][6] During this brief period, approximately 13.3 million pounds (around 6,000 tonnes) of PBBs were manufactured.[1][7] The primary application for PBBs was as an additive flame retardant in thermoplastics, particularly acrylonitrile-butadiene-styrene (ABS) plastics used for housings of business machines, electronics like televisions and computers, and in industrial equipment.[1][2][4]
The cessation of PBB production was precipitated by a catastrophic agricultural contamination incident in Michigan in 1973-1974.[5][6][8][9] A PBB-based flame retardant, trade-named FireMaster®, was accidentally mixed with livestock feed, leading to widespread contamination of Michigan's food chain and subsequent long-term health studies on the exposed population.[5][8][10] This event highlighted the bioaccumulative and toxic nature of PBBs, leading to a voluntary halt in production and eventual bans.[1][3]
| Metric | Value | Source(s) |
| U.S. Production Period | 1970 - 1976 | [1][7] |
| Total U.S. Production Volume | ~13.3 million lbs (~6,000 tonnes) | [1][7] |
| Primary Commercial Mixtures | Hexabromobiphenyl, Octabromobiphenyl, Decabromobiphenyl | [1][3] |
| Major HexaBB Product | FireMaster® BP-6 (constituted ~88% of total production) | [1][7] |
| Primary U.S. Manufacturer (HexaBB) | Michigan Chemical Corporation (St. Louis, Michigan) | [1][10][11] |
| Other U.S. Manufacturers (Octa/DecaBB) | White Chemical Co. & Hexcel Corporation (New Jersey) | [1] |
Core Commercial Synthesis Methodology: Electrophilic Bromination of Biphenyl
The dominant commercial route for producing PBBs was the direct electrophilic aromatic substitution (EAS) bromination of biphenyl.[1] This process is analogous to the chlorination of biphenyl for PCB production but is generally more specific, leading to a smaller number of product mixtures.[1]
Underlying Chemical Principles (Expertise & Causality)
The core of the synthesis is the reaction of biphenyl with a brominating agent in the presence of a Lewis acid catalyst, typically a Friedel-Crafts catalyst like aluminum chloride (AlCl₃) or iron.[1]
-
Role of the Catalyst : The biphenyl ring is an aromatic system, and while it can undergo electrophilic substitution, bromine (Br₂) itself is not a sufficiently strong electrophile to react at a commercially viable rate. The Lewis acid catalyst is essential. It interacts with the brominating agent (e.g., Br₂) to generate a highly reactive electrophilic bromine species (Br⁺). This polarization makes the bromine atom much more attractive to the electron-rich biphenyl ring, dramatically accelerating the reaction.
-
Reaction Control : The degree of bromination—that is, the average number of bromine atoms added per biphenyl molecule—is controlled primarily by the stoichiometry of the reactants.[1] To produce a more highly brominated mixture like decabromobiphenyl, a significant stoichiometric excess of the brominating agent (e.g., bromine chloride) would be used.[1] Reaction time and temperature also play a role in the final congener distribution.
Process Visualization: Commercial PBB Production Workflow
The following diagram illustrates the generalized workflow for the commercial production of PBBs via direct bromination.
Caption: Generalized workflow for the commercial production of PBBs.
Detailed Experimental Protocol (Industrial Process)
The following protocol is a synthesized representation of the commercial process based on available documentation.[1][12]
Objective: To synthesize a hexabromobiphenyl mixture via direct bromination of biphenyl.
Materials & Equipment:
-
Biphenyl (starting material)
-
Bromine (brominating agent)
-
Ethylene bromide (solvent)
-
Aluminum chloride or iron powder (catalyst)
-
Water (for quenching)
-
Glass-lined or similarly resistant, jacketed chemical reactor with an agitator, condenser, and off-gas scrubber/recovery system.
-
Industrial centrifuge.
-
Drying oven.
-
Pulverizing and packaging equipment.
Procedure:
-
Reactor Charging: The reactor is charged with biphenyl and a solvent, such as ethylene bromide. The mixture is agitated to ensure complete dissolution of the biphenyl.[1]
-
Catalyst Addition: A catalytic amount of a Friedel-Crafts catalyst, such as aluminum chloride or iron, is added to the reactor.[1]
-
Initiation of Bromination: The brominating agent (elemental bromine or bromine chloride) is slowly added to the reactor. The reaction is exothermic, and the reactor's cooling jacket is used to maintain a controlled temperature.
-
Reaction Progression: The reaction mixture is held at the target temperature with continuous agitation for a predetermined duration. The progress of the bromination is monitored to achieve the desired average degree of bromination (e.g., six bromine atoms per molecule for hexabromobiphenyl). Off-gases, primarily hydrogen bromide (HBr), are vented from the reactor to a recovery system.[12]
-
Reaction Quenching: Once the desired level of bromination is achieved, the reaction is terminated. This is accomplished by adding water to the reactor, which deactivates the catalyst and precipitates the solid PBB product, forming a slurry.[12]
-
Product Isolation: The slurry is transferred from the reactor to an industrial centrifuge.[12] The solid PBBs are separated from the aqueous phase. This step removes the spent catalyst, unreacted bromine, and other water-soluble impurities. The aqueous effluent requires treatment before discharge.[1][12]
-
Drying and Finishing: The wet PBB "cake" from the centrifuge is transferred to a drying oven to remove residual water and solvent.
-
Final Processing: The dried PBB product is then pulverized to a fine powder and packaged.[12] For certain applications, an anti-caking agent might be added, as was the case for FireMaster FF-1, which contained 2% calcium silicate.[11]
Alternative Synthesis Route (Laboratory Scale)
For research purposes and the synthesis of specific, individual PBB congeners, methods other than direct bromination are used. One such method is the diazo coupling reaction.[1] For example, to synthesize 2,3,3',4,4',5'-hexabromobiphenyl, 3,4,5-tribromoaniline can be coupled with 1,2,3-tribromobenzene via a diazonium salt intermediate.[1] While this provides high purity and specificity, it is not economically viable for bulk commercial production.
Mechanistic Overview: Friedel-Crafts Bromination
The following diagram illustrates the chemical mechanism for the first bromination of a biphenyl molecule using Br₂ and a Lewis acid catalyst (FeBr₃ is shown, which forms in situ if iron is used with bromine).
Sources
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 5. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polybrominated Biphenyls (PBBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. chm.pops.int [chm.pops.int]
- 8. michigan.gov [michigan.gov]
- 9. PBB: Case Study of an Industrial Plague - Issue 272 - Fifth Estate Magazine [fifthestate.org]
- 10. rmcs-1.itrcweb.org [rmcs-1.itrcweb.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Introduction: The Toxicological Significance of 2,4,5-Tribromobiphenyl
An Application Guide for the Toxicological Assessment of 2,4,5-Tribromobiphenyl
This compound (PBB-29) is a specific congener of polybrominated biphenyls (PBBs), a class of synthetic brominated hydrocarbons. Historically, PBBs were incorporated into a wide array of consumer and industrial products, including plastics for electronics, textiles, and foams, to act as flame retardants.[1][2] Despite their manufacturing being largely discontinued due to environmental and health concerns, their chemical stability leads to significant persistence in the environment.[2]
The lipophilic (fat-loving) nature of PBBs, including this compound, facilitates their bioaccumulation in the lipid-rich tissues of organisms, such as adipose tissue, liver, and breast milk, leading to biomagnification up the food chain.[1] Exposure in humans can occur through oral, inhalation, and dermal routes and has been associated with a range of adverse health effects, including skin disorders, weight loss, and negative impacts on the nervous, immune, hepatic, and renal systems.[1][3]
The primary mechanism of toxicity for many PBB congeners involves interaction with the aryl hydrocarbon receptor (AhR).[1] Binding and activation of AhR initiate a cascade of gene transcription changes that can disrupt critical biochemical and endocrine pathways, leading to widespread toxic responses.[1] Given its persistence and potential for harm, robust and reproducible methods for evaluating the toxicology of this compound are essential for researchers, regulators, and drug development professionals. This guide provides detailed application notes and protocols for assessing the key toxicological endpoints of this compound.
Logical Workflow for Toxicological Evaluation
A tiered approach is recommended for evaluating the toxicological profile of this compound. The workflow begins with broad assessments of cytotoxicity to establish effective concentration ranges, followed by more specific assays to investigate precise mechanisms of toxicity such as genotoxicity and endocrine disruption.
Figure 1: A tiered experimental workflow for assessing the toxicology of this compound.
Part 1: Cytotoxicity Assessment
The initial step in toxicological screening is to determine the concentrations at which a compound elicits cellular toxicity. This establishes a dose-response relationship and is critical for selecting sublethal concentrations for subsequent mechanistic assays. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
-
This compound (PBB-29) stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of PBB-29 in culture medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the PBB-29 dilutions.
-
Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the log of the PBB-29 concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Self-Validating Controls:
-
Negative Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is the primary reference for calculating percent viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is performing correctly.
-
Blank Control: Wells containing medium and MTT but no cells, to subtract background absorbance.
Part 2: Genotoxicity Assessment
Genotoxicity testing is crucial for identifying substances that can cause DNA damage, potentially leading to mutations or cancer.[6] The single-cell gel electrophoresis, or "Comet Assay," is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[7] Studies on related brominated flame retardants have shown they can induce DNA strand breaks, likely through the generation of reactive oxygen species (ROS).[7][8]
Protocol 2: Alkaline Comet Assay
This protocol is designed to detect a spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or another suitable cell line[8]
-
This compound (PBB-29)
-
Low melting point (LMP) agarose and normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in suspension or monolayer with various concentrations of PBB-29 (determined from cytotoxicity data) for a specific duration (e.g., 24 hours).[8]
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Cell Embedding: Harvest the treated cells and resuspend them in PBS. Mix approximately 10,000 cells with 75 µL of 0.5% LMP agarose at 37°C. Quickly pipette this mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.
-
Cell Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA-containing nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently remove the slides from the tank and immerse them in neutralization buffer for 5-10 minutes, repeating three times. Stain the DNA by adding a drop of a fluorescent DNA stain.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. A common metric is the "% Tail DNA," which represents the fraction of DNA that has migrated into the tail.[7]
Self-Validating Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with DMSO.
-
Positive Control: Cells treated with a known genotoxic agent (e.g., H₂O₂ or methyl methanesulfonate) to validate the assay's sensitivity.
Data Presentation: Quantitative Genotoxicity
| Concentration of 2,4,5-TBB | Mean % Tail DNA (± SD) | Fold Increase over Vehicle Control |
| Vehicle Control (0.1% DMSO) | 4.5 (± 1.2) | 1.0 |
| 1 µM | 10.2 (± 2.5) | 2.3 |
| 10 µM | 25.8 (± 4.1) | 5.7 |
| 50 µM | 48.9 (± 6.3) | 10.9 |
| Positive Control (H₂O₂) | 55.3 (± 5.8) | 12.3 |
Table 1: Representative data from a Comet Assay showing a dose-dependent increase in DNA damage in cells exposed to this compound for 24 hours.
Part 3: Endocrine Disruption Assessment
PBBs and related compounds are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone signaling pathways, including estrogen, androgen, and thyroid hormone systems.[9][10] Reporter gene assays are powerful in vitro tools to screen for such activity.[11] They utilize cells engineered to produce a measurable signal (e.g., light from luciferase) in response to the activation of a specific hormone receptor.
Aryl Hydrocarbon Receptor (AhR) Pathway
The AhR pathway is a primary target for PBB toxicity. Activation of this receptor can lead to a wide range of downstream effects, including endocrine disruption.
Figure 2: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Protocol 3: Estrogen Receptor (ER) Agonist/Antagonist Reporter Assay
This protocol determines if PBB-29 can mimic estrogen (act as an agonist) or block its effects (act as an antagonist).
Materials:
-
A suitable cell line transiently or stably transfected with two plasmids:
-
An estrogen receptor expression plasmid (e.g., hERα).
-
A reporter plasmid containing multiple Estrogen Response Elements (EREs) upstream of a promoter driving a luciferase gene.[11] (e.g., ERE-TATA-Luc).
-
-
This compound (PBB-29)
-
17β-estradiol (E2) as a reference agonist.
-
An ER antagonist (e.g., Fulvestrant) as a reference antagonist.
-
Phenol red-free culture medium with charcoal-stripped serum (to remove endogenous steroids).
-
Luciferase assay reagent kit.
-
Luminometer.
Step-by-Step Methodology:
Agonist Mode:
-
Cell Culture: Plate the transfected cells in white, clear-bottom 96-well plates in phenol red-free medium with charcoal-stripped serum and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of PBB-29 or E2 (positive control).
-
Incubation: Incubate for 24 hours to allow for receptor binding, activation, and reporter gene expression.
-
Signal Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the assay kit.
Antagonist Mode:
-
Cell Culture & Treatment: Follow the same initial steps. Co-treat the cells with a fixed, sub-maximal concentration of E2 (e.g., its EC₅₀ concentration) and serial dilutions of PBB-29 or a known antagonist.
-
Incubation & Signal Detection: Incubate and measure luciferase activity as described above. A decrease in the E2-induced signal indicates antagonism.
Data Analysis:
-
Agonist: Plot luminescence against the log concentration of PBB-29. An increase in signal indicates agonistic activity.
-
Antagonist: Plot luminescence against the log concentration of PBB-29 in the presence of E2. A dose-dependent decrease in signal indicates antagonistic activity.[11]
References
-
Watrobska-Swietlikowska, D., et al. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Robertson, L. W., et al. (1984). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health. Available at: [Link]
-
Babich, H., & Borenfreund, E. (1990). In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells. ASTM International. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services. Available at: [Link]
-
Watrobska-Swietlikowska, D., et al. (2022). Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. ResearchGate. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. ATSDR. Available at: [Link]
-
OECD SIDS. (2004). 2,4,6-TRIBROMOPHENOL. OECD Existing Chemicals Database. Available at: [Link]
-
Kim, S., et al. (2021). Investigation on Sex Hormone-Disruption Effects of Two Novel Brominated Flame Retardants (DBDPE and BTBPE) in Male Zebrafish (Danio rerio) and Two Human Cell Lines (H295R and MVLN). MDPI. Available at: [Link]
-
The Endocrine Disruption Exchange. (n.d.). 2,4,4'-tribromodiphenyl ether. TEDX List of Potential Endocrine Disruptors. Available at: [Link]
-
Nuvisan. (n.d.). In vitro toxicology. Nuvisan. Available at: [Link]
-
Encyclopedia.pub. (2022). Endocrine-Disrupting Effects of Disinfection Byproducts. Encyclopedia.pub. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. NCBI Bookshelf. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. Available at: [Link]
-
Richard, S., et al. (2019). Assessment of individual and mixed toxicity of bromoform, tribromoacetic-acid and 2,4,6 tribromophenol, on the embryo-larval development of Paracentrotus lividus sea urchin. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2011). Endocrine disruption effects of 2,2',4,4',6-pentabromodiphenylether (BDE100) in reporter gene assays. Environmental Toxicology. Available at: [Link]
-
Lee, S., et al. (2023). Investigating Endocrine Disrupting Impacts of Nine Disinfection Byproducts on Human and Zebrafish Estrogen Receptor Alpha. IMR Press. Available at: [Link]
-
Pring, P. G., & Burke, M. D. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology. Available at: [Link]
-
Bergman, A., et al. (1982). Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway. Science. Available at: [Link]
-
Chen, L., et al. (2020). Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae. Aquatic Toxicology. Available at: [Link]
-
Qiao, L., et al. (2024). Bioaccumulation and biotransformation of 1,2-bis (2,4,6-tribromophenoxyethane) (BTBPE) and 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) in zebrafish (Danio rerio). Science of The Total Environment. Available at: [Link]
-
Hu, X., et al. (2010). Cytotoxicity and apoptosis induction on RTG-2 cells of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and decabrominated diphenyl ether (BDE-209). Toxicology in Vitro. Available at: [Link]
-
van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes. Available at: [Link]
Sources
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- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Interference in 2,4,5-Tribromobiphenyl Analysis
Welcome to the technical support center for the analysis of 2,4,5-Tribromobiphenyl (2,4,5-TBB, PBB-30). This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with matrix interference. As a persistent and lipophilic polybrominated biphenyl (PBB) congener, 2,4,5-TBB analysis is frequently complicated by co-extracted substances from complex sample matrices like serum, tissue, sediment, and food products.[1]
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you diagnose, mitigate, and overcome these analytical hurdles, ensuring data of the highest quality and reliability.
Part 1: Troubleshooting Guide (Problem & Solution)
This section addresses specific, common problems encountered during the analysis of 2,4,5-TBB.
Question 1: My analyte signal (peak area) is significantly lower in extracted samples compared to my calibration standards prepared in a clean solvent. What's causing this loss of sensitivity?
Answer:
This is a classic symptom of ion suppression , a prevalent matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or signal attenuation in Gas Chromatography (GC) due to active sites.
Causality Explained: In LC-MS, especially with electrospray ionization (ESI), co-eluting matrix components (e.g., phospholipids, salts, proteins) compete with your target analyte for ionization in the MS source.[2] This competition reduces the efficiency with which 2,4,5-TBB molecules are converted into gas-phase ions, leading to a suppressed signal.[2][3] In GC, non-volatile matrix components can accumulate in the injector liner or on the column head, creating active sites that irreversibly adsorb the analyte, reducing the amount that reaches the detector.
Solutions:
-
Improve Sample Cleanup: This is the most effective strategy. The goal is to remove interfering components before injection.
-
Solid-Phase Extraction (SPE): Use SPE cartridges with sorbents like silica gel or Florisil, which are effective for cleaning up extracts containing persistent organic pollutants (POPs).[4] For fatty matrices, a multi-stage cleanup involving acid-silica or layered cartridges may be necessary.
-
Dispersive SPE (d-SPE): Often used in QuEChERS-based methods, d-SPE with sorbents like C18 and Primary Secondary Amine (PSA) can effectively remove fatty acids and other interferences.[5]
-
Gel Permeation Chromatography (GPC): An excellent choice for high-fat samples (e.g., fish tissue, milk) to separate lipids from smaller analytes like PBBs based on molecular size.
-
-
Optimize Chromatography:
-
Modify Gradient: Adjust the LC mobile phase gradient to better separate 2,4,5-TBB from the region where most matrix components elute (often the early part of the run).
-
Use a Guard Column: Protect your analytical column and trap strongly retained matrix components.
-
-
Dilute the Sample: A simple but effective method is to dilute the final extract.[6][7] This reduces the concentration of interfering matrix components. This is only feasible if the 2,4,5-TBB concentration is high enough to remain above the instrument's limit of detection after dilution.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A ¹³C₁₂-labeled 2,4,5-TBB is the ideal internal standard.[6] It co-elutes and experiences the same degree of ion suppression as the native analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
Question 2: My chromatogram shows a high, noisy baseline and numerous co-eluting peaks that interfere with the integration of my 2,4,5-TBB peak. How can I clean this up?
Answer:
This issue points to insufficient sample cleanup and a lack of selectivity in the analytical method. The co-eluting peaks are other compounds from the matrix that were not removed during sample preparation and have similar properties to your analyte.
Causality Explained: Complex matrices like soil, sediment, and biological tissues contain thousands of compounds.[1] Methods like simple liquid-liquid extraction (LLE) can co-extract a wide range of these substances. If the cleanup step is not robust enough or the chromatographic separation is not optimized, these interferences will appear in the final chromatogram.
Solutions:
-
Increase Cleanup Selectivity:
-
Multi-Sorbent SPE: Combine different SPE sorbents. For example, use a silica cartridge to remove polar interferences, followed by an alumina cartridge for further cleanup. A study on similar compounds (PCNs and dl-PCBs) found that a combination of magnesium oxide and basic alumina was effective for complex samples.[8]
-
Florisil Cleanup: Florisil is a magnesium-silicate adsorbent widely used for cleaning up pesticide and POP extracts, including PBBs.[4][9]
-
Sulfur Removal: For sediment or industrial sludge samples, elemental sulfur can be a major interference in GC analysis. It can be removed by passing the extract through activated copper powder.[9]
-
-
Enhance Analytical Selectivity:
-
Switch to MS/MS: If you are using a single quadrupole MS or a non-MS detector like an Electron Capture Detector (ECD), switching to a triple quadrupole mass spectrometer (MS/MS) will dramatically improve selectivity.[9] By using Multiple Reaction Monitoring (MRM), you monitor a specific precursor-to-product ion transition, which is unique to 2,4,5-TBB, effectively filtering out chemical noise.
-
High-Resolution Mass Spectrometry (HRMS): For extremely complex matrices, HRMS (e.g., TOF or Orbitrap) provides very high mass accuracy, allowing you to distinguish your analyte from isobaric interferences with much greater confidence. EPA Method 1614, for example, uses HRGC/HRMS for related compounds.[10]
-
Question 3: My recovery for 2,4,5-TBB is low and highly variable across different samples of the same matrix type. What's wrong?
Answer:
Low and inconsistent recovery suggests problems in the extraction and/or cleanup steps, often compounded by sample-to-sample variability in the matrix itself.
Causality Explained: 2,4,5-TBB is lipophilic ("fat-loving") and hydrophobic, meaning it binds strongly to fatty tissues and organic matter in soil/sediment.[1] Inefficient extraction will fail to quantitatively remove the analyte from the matrix. Variability arises because the composition of biological and environmental samples is inherently heterogeneous. For instance, the lipid content can vary significantly between two tissue samples, affecting extraction efficiency.
Solutions:
-
Validate and Optimize Extraction:
-
Soxhlet Extraction: This is a classic, rigorous technique for extracting POPs from solid samples.[4] While time-consuming, it is very effective.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperature and pressure to achieve rapid and efficient extractions with less solvent. It has been successfully used for brominated flame retardants in soil.[9]
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, originally for pesticides, has been adapted for many POPs in food and environmental matrices.[11][12] It combines extraction and cleanup in a streamlined process.[5][13]
-
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of your analyte.[7] This helps to compensate for consistent matrix effects that affect recovery and instrument response.
-
Implement a Robust Internal Standard Strategy: Add a ¹³C₁₂-labeled 2,4,5-TBB internal standard to the sample before any extraction or cleanup steps.[4] Any analyte losses during the entire sample preparation workflow will be mirrored by losses of the internal standard, allowing for accurate correction of the final result.
-
Perform a Matrix Effect Study: Quantify the extent of the problem using a post-extraction spike experiment. This will tell you if the issue is poor recovery (analyte lost during prep) or a matrix effect (signal suppression/enhancement).
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I perform a post-extraction addition study to quantify matrix effects?
A1: This is a critical diagnostic experiment. The goal is to separate the recovery of the extraction process from the matrix effect occurring in the analytical instrument.
-
Step 1: Prepare three sets of samples:
-
Set A (Neat Standard): Analyte spiked into a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After all extraction and cleanup steps, spike the final extract with the analyte at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix sample with the analyte before starting the extraction procedure.
-
-
Step 2: Analyze all three sets and record the peak areas.
-
Step 3: Calculate Recovery (RE%) and Matrix Effect (ME%):
-
RE% = (Peak Area of Set C / Peak Area of Set B) * 100
-
ME% = (Peak Area of Set B / Peak Area of Set A) * 100
-
Interpretation:
-
An ME% value < 100% indicates ion suppression.
-
An ME% value > 100% indicates ion enhancement.
-
A low RE% indicates analyte loss during sample preparation.
| Parameter | Formula | Interpretation |
| Recovery (RE%) | (AreaPre-spike / AreaPost-spike) * 100 | Efficiency of the extraction & cleanup process. |
| Matrix Effect (ME%) | (AreaPost-spike / AreaNeat Std) * 100 | Signal suppression (<100%) or enhancement (>100%). |
| Process Efficiency | (AreaPre-spike / AreaNeat Std) * 100 | Overall method efficiency (combines RE and ME). |
Q2: What is the QuEChERS method and is it suitable for 2,4,5-TBB?
A2: QuEChERS is a sample preparation approach that has become very popular for multi-residue analysis.[12] It involves two main steps:
-
Extraction/Partitioning: The sample is homogenized and extracted with a solvent (typically acetonitrile). Salts (like MgSO₄ and NaCl) are added to induce phase separation and drive the analytes into the organic layer.[5]
-
Dispersive SPE (d-SPE) Cleanup: A portion of the extract is mixed with a small amount of bulk SPE sorbent (e.g., PSA to remove sugars and fatty acids, C18 to remove nonpolar interferences, GCB for pigments). The mixture is vortexed and centrifuged, and the clean supernatant is taken for analysis.
Yes, QuEChERS is highly suitable for PBBs. Its advantages include high throughput, low solvent consumption, and effectiveness for a wide range of complex matrices like food, soil, and biological tissues.[11][13][14] Modifications, such as using zirconia-based sorbents, can further improve cleanup for fatty samples.[15]
Q3: Which analytical instrument is better for 2,4,5-TBB analysis: GC-MS or LC-MS?
A3: Both techniques are viable, and the choice depends on the specific application, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional and most common technique for PBBs and other POPs.[1][4]
-
Pros: Excellent separation for PBB congeners, robust, and highly sensitive, especially with MS/MS or HRMS detectors.[9] Well-established methods (e.g., EPA methods for related compounds) exist.[16]
-
Cons: May require derivatization for some related compounds (not 2,4,5-TBB), and can be susceptible to interference from high-boiling matrix components.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Pros: Less sample cleanup may be required compared to GC, high throughput, and effective for a broad range of compounds.
-
Cons: More susceptible to ion suppression/enhancement from matrix effects, which requires careful method development to mitigate.[2][3] Chromatographic separation of different PBB isomers can be more challenging than with GC.
-
Part 3: Protocols and Visualized Workflows
Protocol 1: SPE Cleanup for 2,4,5-TBB in Biological Extracts (e.g., Serum, Tissue Homogenate)
This protocol is designed as a robust cleanup step after initial liquid-liquid or QuEChERS extraction.
Materials:
-
Silica Gel SPE Cartridges (e.g., 6 mL, 1 g)
-
Hexane, Dichloromethane (DCM) - Pesticide Grade
-
Nitrogen Evaporator
-
Sample Extract (previously solvent-exchanged into Hexane)
Step-by-Step Procedure:
-
Cartridge Conditioning: Place a silica gel SPE cartridge on a vacuum manifold. Wash the cartridge with 10 mL of DCM, followed by 10 mL of hexane. Do not let the cartridge go dry.
-
Sample Loading: Load 1-2 mL of the hexane sample extract onto the cartridge. Allow the sample to pass through the sorbent under gravity or with very light vacuum (~1-2 drops per second).
-
Interference Elution (Wash): Wash the cartridge with 10 mL of hexane. This will elute some nonpolar interferences like lipids, while 2,4,5-TBB remains adsorbed to the silica. Collect this as Waste Fraction 1.
-
Analyte Elution: Place a clean collection tube under the cartridge. Elute the 2,4,5-TBB with 10 mL of a 50:50 (v/v) mixture of Hexane:DCM. This solvent mixture is strong enough to elute the PBBs.
-
Concentration: Evaporate the collected eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS or LC-MS analysis.
Visualized Workflows
Below are diagrams illustrating key decision-making processes and mechanisms in matrix effect troubleshooting.
Caption: Workflow for diagnosing the root cause of poor analytical results.
Caption: Mechanism of ion suppression in an ESI source.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). EPA. Retrieved from [Link]
-
Stolker, A. A. M., & Brinkman, U. A. T. (2005). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. PubMed. Retrieved from [Link]
-
Aparicio-Santiago, M. I., et al. (2011). Application of QuEChERS method for extraction of selected persistent organic pollutants in fish tissue and analysis by gas chromatography mass spectrometry. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1979). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. EPA. Retrieved from [Link]
-
LECO Corporation. (n.d.). The QuEChERS Extraction Approach and Comprehensive Two-Dimensional Gas Chromatography of Persistent Organic Pollutants in Human Milk. LECO. Retrieved from [Link]
-
Perestrelo, R., et al. (2019). Review of the QuEChERS method for the analysis of organic pollutants. ResearchGate. Retrieved from [Link]
-
AMSbio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. Retrieved from [Link]
-
Cunha, S. C., et al. (2011). Dispersive solid-phase extraction as a simplified clean-up technique for biological sample extracts. ResearchGate. Retrieved from [Link]
-
Bergeson, L. L. (2025). EPA Proposes Significant Changes to List of Approved Methods for Analyzing Effluent under the Clean Water Act, Including PCB and PFAS Methods. Bergeson & Campbell, P.C. Retrieved from [Link]
-
Wang, P., et al. (2016). High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation: Techniques. Phenomenex. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]
-
Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent Technologies. Retrieved from [Link]
-
LCGC North America. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]
-
Raynie, D. E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. Retrieved from [Link]
-
Journal of Analytical Methods in Chemistry. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hindawi. Retrieved from [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]
-
MDPI. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. MDPI. Retrieved from [Link]
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Technical Support Center: Low-Level Detection of 2,4,5-Tribromobiphenyl in Water
Welcome to the technical support resource for the ultra-trace analysis of 2,4,5-Tribromobiphenyl (PBB congener 29) in aqueous matrices. As a persistent organic pollutant (POP) and a member of the polybrominated biphenyl (PBB) class of flame retardants, 2,4,5-TBB is noted for its environmental persistence and potential for bioaccumulation. Its detection at environmentally relevant concentrations presents significant analytical challenges due to its hydrophobicity and typically low concentration in water, necessitating robust sample preparation and highly sensitive instrumentation.
This guide is designed for researchers and analytical chemists, providing expert-driven answers to common challenges, troubleshooting advice for frequent experimental hurdles, and a validated protocol to serve as a reliable starting point for your method development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common strategic questions encountered when developing methods for low-level 2,4,5-TBB analysis.
Q1: What is the optimal analytical instrumentation for detecting this compound at pg/L to ng/L concentrations in water?
A: For ultra-trace quantification of 2,4,5-TBB, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice.[1] The rationale is based on the compound's characteristics: it is semi-volatile and thermally stable enough for GC analysis.
-
For high ng/L (ppt) to low µg/L (ppb) levels: A single quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode offers a cost-effective and reliable solution.[2] By monitoring only specific ions characteristic of 2,4,5-TBB (e.g., m/z 390, 392, 150), sensitivity is greatly enhanced compared to a full scan.[2][3]
-
For pg/L (ppq) to low ng/L (ppt) levels: A Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system is strongly recommended.[4][5] Using the Multiple Reaction Monitoring (MRM) mode, this technique provides superior selectivity by monitoring a specific fragmentation of a parent ion. This virtually eliminates background noise from complex sample matrices, which is the primary barrier to achieving low detection limits.[6] For the highest sensitivity, such as in pristine environmental monitoring, High-Resolution Mass Spectrometry (HRMS) may be employed.[7]
Q2: What is the most effective method for extracting and concentrating 2,4,5-TBB from a water sample before analysis?
A: Due to its hydrophobicity, 2,4,5-TBB will be present at very low concentrations in water, making a pre-concentration step mandatory.[4]
-
Recommended Method: Solid-Phase Extraction (SPE). SPE is the superior choice for its efficiency, lower solvent consumption, and high potential for automation compared to traditional methods.[8][9] For a nonpolar compound like 2,4,5-TBB, a reversed-phase sorbent is ideal. Polymer-based sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are highly effective as they provide excellent retention for a broad range of compounds and are less prone to drying out than silica-based C18 sorbents.[10]
-
Alternative Method: Liquid-Liquid Extraction (LLE). LLE with a nonpolar solvent like dichloromethane or hexane is a classic technique.[11][12] However, it requires large volumes of high-purity solvents, is labor-intensive, and can be prone to emulsion formation, complicating the separation. While effective, it is generally being replaced by SPE for routine analysis.[11][13]
-
Emerging Method: Solid-Phase Microextraction (SPME). SPME is a fast, solvent-free technique that can achieve extremely low detection limits (in the pg/L range).[4][5] It works by adsorbing the analyte onto a coated fiber, which is then directly desorbed into the GC injector. This technique is excellent for clean water matrices but can be more susceptible to matrix effects in complex samples.[4][5]
Q3: How can I manage and correct for analytical interferences, known as matrix effects?
A: Matrix effects occur when co-extracted, non-target compounds from the sample interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement.[14][15] This is a major source of inaccuracy in trace analysis.
The most robust strategy involves a multi-pronged approach:
-
Improve Sample Cleanup: After the initial extraction, a cleanup step using a cartridge containing silica gel or Florisil can be employed to remove polar interferences.[8][16]
-
Optimize Chromatography: Ensure that 2,4,5-TBB is chromatographically separated from any known interferences. Adjusting the GC oven temperature ramp can improve resolution.
-
Use an Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[15][17] An ideal internal standard is a stable, isotope-labeled version of the analyte (e.g., ¹³C₁₂-2,4,5-Tribromobiphenyl). This standard is added to the sample before extraction and will behave almost identically to the native analyte throughout the entire process, including being affected by the matrix in the same way. Any signal loss or gain will affect both compounds equally, allowing for accurate correction. If an isotope-labeled standard is unavailable, a surrogate compound with similar chemical properties (like another PBB congener not present in the sample) can be used.[16]
Q4: What are the realistic detection limits I can expect to achieve?
A: The achievable Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the chosen methodology, the cleanliness of the sample matrix, and the volume of water extracted. The following table provides typical performance expectations.
| Analytical Technique | Sample Preparation | Typical Achievable LOQ | Reference |
| GC-MS (SIM) | SPE or LLE (1 L) | 0.5 - 10 ng/L (ppt) | [1][2] |
| GC-MS/MS (MRM) | SPE (1 L) | 50 - 500 pg/L (ppq) | [5][6] |
| SPME-GC-MS/MS | SPME (10-20 mL) | 10 - 200 pg/L (ppq) | [4][5] |
| GC-HRMS | SPE or LLE (1 L) | < 50 pg/L (ppq) | [7] |
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of 2,4,5-TBB.
| Problem Encountered | Potential Cause(s) | Recommended Corrective Actions |
| No or Very Low Analyte Signal | 1. Inefficient extraction or elution during SPE. 2. Analyte degradation in a hot GC injector. 3. Incorrect MS parameters (wrong MRM transition or SIM ion). 4. Active sites in the GC inlet liner or column adsorbing the analyte. | 1. Review SPE protocol. Test different elution solvents (e.g., dichloromethane, hexane/acetone mixtures). Ensure the sorbent does not dry out before sample loading. 2. While PBBs are generally stable, check injector temperature. Start around 280 °C.[18] 3. Verify the parent and product ions for 2,4,5-TBB (C₁₂H₇Br₃, MW ~391).[3] Infuse a standard directly into the MS to optimize transitions. 4. Use a new, deactivated glass wool-packed liner. Perform column maintenance (bake-out). |
| Poor Peak Shape (Tailing or Fronting) | 1. Contamination or degradation of the GC column. 2. Incompatible injection solvent with the column's stationary phase. 3. Column overload (unlikely at trace levels). | 1. Trim 10-15 cm from the front of the column. If unresolved, replace the column. A DB-5MS or similar column is recommended.[2] 2. The final extract should be in a nonpolar solvent like hexane, isooctane, or toluene for optimal peak shape on a nonpolar column.[2][19] |
| High Background Noise / Interfering Peaks | 1. Contaminated solvents, reagents, or glassware. 2. Insufficient sample cleanup, leading to matrix interferences. 3. GC column bleed at high temperatures. 4. Carryover from a previous high-concentration sample. | 1. Use high-purity (e.g., pesticide-grade) solvents. Bake glassware at 450 °C. Run a solvent blank to identify the source of contamination. 2. Add a cleanup step after SPE using a silica gel or Florisil cartridge.[8] 3. Use a low-bleed ("-MS") designated column. Ensure carrier gas is pure. 4. Run several solvent blanks after a high sample. Optimize the autosampler rinse protocol with multiple solvents.[2] |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent sample preparation (manual extraction variability). 2. Inconsistent injection volume. 3. Instrument instability (fluctuations in temperature or gas flow). | 1. Use an automated SPE system if available. If manual, ensure consistent timing and volumes for each step. 2. Always use a high-quality autosampler for injections.[2] 3. Allow the GC-MS system to fully equilibrate before starting the analytical sequence. Check for gas leaks. |
Section 3: Recommended Experimental Protocol
This protocol for Solid-Phase Extraction followed by GC-MS/MS analysis serves as a robust starting point for achieving low pg/L detection limits for 2,4,5-TBB in water.
1. Materials and Reagents
-
Standards: Certified this compound standard.[19][20] ¹³C-labeled 2,4,5-TBB or a suitable surrogate (e.g., Hexabromobiphenyl).[16]
-
Solvents: Pesticide-grade or equivalent purity Dichloromethane (DCM), Hexane, Acetone, and Methanol.
-
Reagents: High-purity water (for blanks), Nitrogen gas (for evaporation).
-
SPE Cartridges: 500 mg, 6 mL polymer-based cartridges (e.g., Waters Oasis HLB).
-
Glassware: Silanized amber glass bottles for sample collection, vials with Teflon-lined caps.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle. Store at 4°C until extraction.[12]
-
Spiking: Add a known amount of the isotope-labeled internal standard (e.g., 10 ng) to the 1 L sample. Mix thoroughly.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of Methanol, and finally 5 mL of high-purity water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[8]
-
Washing: After loading, wash the cartridge with 5 mL of high-purity water to remove salts and polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 20-30 minutes to remove residual water.
-
Elution: Elute the trapped analytes by passing 2 x 5 mL of Dichloromethane (DCM) through the cartridge into a collection tube.
-
Concentration: Concentrate the 10 mL eluate to approximately 0.5 mL under a gentle stream of nitrogen. Perform a solvent exchange by adding 5 mL of hexane and re-concentrating to a final volume of 1 mL. Transfer to a GC vial.
3. Instrumental Analysis: GC-MS/MS The following are typical starting parameters. These must be optimized for your specific instrument.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection | 1 µL, Splitless | Maximizes transfer of analyte onto the column for best sensitivity.[2] |
| Injector Temp. | 280 °C | Ensures efficient vaporization of semi-volatile PBBs.[18] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film DB-5MS or equivalent | Provides excellent separation for nonpolar to semi-polar compounds.[2] |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 2 min), ramp 20°C/min to 320°C (hold 5 min) | A fast ramp minimizes run time while ensuring separation from matrix components.[6] |
| Tandem Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70eV | Standard, robust ionization method for GC-amenable compounds. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation.[6] |
| MS Quad Temp. | 150 °C | Standard temperature for stable quadrupole performance.[6] |
| MRM Transitions | 2,4,5-TBB: Q1: 391.8 -> Q3: 232.8 (Quantifier), Q1: 389.8 -> Q3: 230.8 (Qualifier) ¹³C₁₂-2,4,5-TBB: Q1: 403.8 -> Q3: 243.8 | Note: These are theoretical transitions based on bromine isotopes and loss of Br₂. They MUST be empirically optimized on your instrument by infusing a standard. |
Section 4: Experimental Workflow Visualization
The following diagram outlines the complete analytical process from sample collection to final data analysis.
Caption: Workflow for 2,4,5-TBB analysis in water.
Section 5: References
-
Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. (n.d.). Shimadzu. Retrieved from
-
De la Cal, A., Eljarrat, E., & Barceló, D. (2004). Development of a Solid-Phase Microextraction Gas Chromatography/Tandem Mass Spectrometry Method for Polybrominated Diphenyl Ethers and Polybrominated Biphenyls in Water Samples. Analytical Chemistry, 76(4), 1104–1110. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). EPA 505-F-17-003. Retrieved from [Link]
-
de la Cal, A., Eljarrat, E., & Barceló, D. (2004). Development of a solid-phase microextraction gas chromatography/tandem mass spectrometry method for polybrominated diphenyl ethers and polybrominated biphenyls in water samples. PubMed. Retrieved from [Link]
-
Stratton, C. L., Mousa, J. J., & Bursey, J. T. (1979). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Li, Y. (2016). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B single quadrupole GC/MS system. Agilent Technologies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). EPA 505-F-17-004. Retrieved from [Link]
-
AmXpress. (n.d.). PBB 多溴聯苯. Retrieved from [Link]
-
Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (2024). LCGC International. Retrieved from [Link]
-
Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (n.d.). SCION Instruments. Retrieved from [Link]
-
This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Khdary, N. H., & Gany, A. H. A. (2022). Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples. Polymers, 14(10), 2056. Retrieved from [Link]
-
Jones, R., & Sjodin, A. (2015). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 628–636. Retrieved from [Link]
-
EPA Method 508A: PCBs by GCECD. (n.d.). National Environmental Methods Index. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Polychlorinated Biphenyls (PCBs) in Water. (2022). British Columbia Ministry of Environment & Climate Change Strategy. Retrieved from [Link]
-
CHROMacademy. (2026). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe. Retrieved from [Link]
-
Zhang, K., et al. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(19), 2531-2534. Retrieved from [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 11392. Retrieved from [Link]
-
Sapozhnikova, Y. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Retrieved from [Link]
-
Focant, J. F., et al. (2007). Solid-Phase Extraction of Polybrominated Diphenyl Ethers in Human Plasma – Comparison with an Open Column Extraction Method. ResearchGate. Retrieved from [Link]
-
Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. (2024). ALS Global. Retrieved from [Link]
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Technical Support Center: Reducing Analytical Variability in 2,4,5-Tribromobiphenyl Measurements
Welcome to the technical support center for the analysis of 2,4,5-Tribromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices to minimize analytical variability and ensure the generation of high-quality, reproducible data. As a member of the polybrominated biphenyls (PBBs) class of compounds, this compound is a persistent organic pollutant, and its accurate quantification is critical for environmental monitoring, food safety, and toxicological studies.[1][2]
The analysis of this semi-volatile and lipophilic compound presents several challenges, including potential for thermal degradation, susceptibility to matrix interferences, and the need for high sensitivity to detect trace levels in complex samples.[1][3] This resource is structured to address these challenges head-on, providing practical, field-proven insights to help you navigate the complexities of your analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable analytical technique for this compound analysis?
A1: Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for this compound and other PBBs.[3][4] This is due to its ability to handle semi-volatile compounds and the high selectivity and sensitivity of mass spectrometric detection.[4][5] For complex matrices, tandem mass spectrometry (GC-MS/MS) can provide even greater selectivity and lower detection limits.[1]
Q2: Why am I observing consistently low recovery for this compound in my samples?
A2: Consistently low recovery can stem from several factors throughout the analytical workflow. Common causes include inefficient sample extraction, analyte loss during extract cleanup steps, adsorption to active sites within the GC system, or thermal degradation in the GC inlet. A systematic investigation of your sample preparation and instrument parameters is necessary to pinpoint the issue.
Q3: What are the primary sources of background contamination in this compound analysis?
A3: Contamination can be introduced at multiple stages. Common sources include solvents, glassware that has not been properly cleaned, plasticware that can leach interfering compounds, and carryover from previous injections in the GC system.[6] It is crucial to run method blanks with each batch of samples to monitor for and identify sources of contamination.[7]
Q4: How can I improve the chromatographic peak shape for this compound?
A4: Poor peak shape, such as tailing, is often indicative of active sites in the GC inlet liner, the front of the analytical column, or contamination in the system.[8] To address this, consider using a deactivated inlet liner, trimming a small portion (e.g., 10-15 cm) from the front of the GC column, or baking out the column at a high temperature to remove contaminants.[8]
Q5: What quality control (QC) samples are essential for reliable this compound quantification?
A5: A robust QC protocol should include method blanks, laboratory control samples (LCS) or quality control samples at known concentrations, matrix spikes, and surrogate standards.[7][9] Method blanks assess contamination, LCSs monitor the accuracy of the method, matrix spikes evaluate matrix effects, and surrogates (isotopically labeled analogs are ideal) monitor the efficiency of sample preparation and analysis for each individual sample.[10]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Sample Preparation and Extraction
Q: My analyte recovery is poor and inconsistent across different samples. What should I investigate first in my extraction and cleanup process?
A: Inconsistent recovery often points to issues with the extraction and cleanup steps that are influenced by the sample matrix.
-
Causality: this compound is lipophilic and will be present in the fatty or organic portions of a sample.[1] The goal of extraction is to efficiently move the analyte from the sample matrix into a solvent, while the cleanup phase aims to remove co-extracted matrix components that can interfere with analysis.
-
Troubleshooting Steps:
-
Re-evaluate Your Extraction Solvent: The choice of solvent is critical. For solid samples like soil, sediment, or plastics, a non-polar or moderately polar solvent is needed. Toluene, hexane, and dichloromethane (or mixtures thereof) are commonly used.[11][12] If you are using a single solvent, a mixture might provide better extraction efficiency.
-
Optimize Extraction Method: Ensure your extraction method provides sufficient time and energy for the solvent to penetrate the sample matrix.
-
Soxhlet Extraction: This is a rigorous and effective method, but it is time-consuming. Ensure the extraction is running for a sufficient duration (e.g., 8-12 hours).[12]
-
Ultrasonication: This is a faster method. Ensure the sample is adequately dispersed in the solvent and that the sonication time is optimized. Multiple extraction cycles may be necessary to achieve good recovery.[13]
-
-
Assess Your Cleanup Step: The cleanup step can be a source of analyte loss.
-
Acid Cleanup: A common method involves using concentrated sulfuric acid to remove lipids and other organic interferences.[7][13] However, if not performed carefully, this can lead to analyte loss. Ensure proper phase separation and avoid aggressive shaking that can create emulsions.
-
Solid-Phase Extraction (SPE): If using SPE cartridges (e.g., silica or Florisil), ensure the cartridge is not overloaded with matrix components, which can lead to breakthrough of the analyte. Also, ensure the elution solvent is strong enough to quantitatively elute the this compound.
-
-
Gas Chromatography (GC) Analysis
Q: I'm observing significant peak tailing for this compound. What are the likely causes and solutions?
A: Peak tailing is a common problem and usually indicates unwanted interactions between the analyte and the GC system.
-
Causality: Active sites, which are locations in the sample flow path that can adsorb analytes, are a primary cause of peak tailing.[8] For a semi-volatile compound like this compound, these can be found in the inlet liner, on the column itself (especially at the inlet end), or due to contamination.
-
Troubleshooting Steps:
-
Check the Inlet Liner: The glass inlet liner is a common location for active sites. Replace the liner with a new, deactivated one. Using a liner with glass wool can sometimes help trap non-volatile matrix components, but the wool itself can also be a source of activity if not properly deactivated.
-
Perform Column Maintenance: The front end of the GC column is exposed to the most non-volatile material from your samples.
-
Trim the Column: Remove the first 10-15 cm of the column. This often removes the most contaminated section and can restore peak shape.
-
Bake Out the Column: Heat the column to its maximum recommended temperature (without exceeding it) for a few hours with the carrier gas flowing. This can help remove less volatile contaminants.[8]
-
-
Verify Injection Technique: Ensure your injection is rapid and clean. A slow injection can lead to band broadening and peak tailing.
-
Mass Spectrometry (MS) Detection & Quantification
Q: My calibration curve for this compound is non-linear. How can I address this?
A: A non-linear calibration curve can compromise the accuracy of your quantification.
-
Causality: Non-linearity can be caused by several factors. At high concentrations, it may be due to detector saturation. At low concentrations, it could be due to analyte adsorption or degradation in the GC system, leading to a disproportionately low response.
-
Troubleshooting Steps:
-
Adjust the Calibration Range: Ensure your calibration standards bracket the expected concentration of your samples. If you have a wide range of concentrations, you may need to dilute some samples to fall within the linear range of the curve.[3]
-
Check for Active Sites: As discussed above, active sites can have a more pronounced effect at lower concentrations, leading to a curve that is not linear near the origin. Perform the maintenance steps (new liner, column trim) to ensure an inert flow path.
-
Use a Weighted Regression: If some non-linearity persists, especially due to differing variances at low and high concentrations, using a weighted linear regression (e.g., 1/x or 1/x²) can often provide a better fit and more accurate quantification.
-
Check for Co-eluting Interferences: In complex samples, a co-eluting compound can interfere with the ionization of your analyte, leading to a non-linear response. Using a more selective MS mode like Selected Ion Monitoring (SIM) or, ideally, MS/MS can mitigate this.[2]
-
Experimental Protocols & Best Practices
Adhering to a well-defined and validated protocol is paramount for reducing variability. Below is a summary of a typical workflow and recommended GC-MS parameters.
Overall Analytical Workflow
The following diagram illustrates a robust workflow for the analysis of this compound.
Caption: A typical analytical workflow for this compound analysis.
Troubleshooting Decision Tree: Low Analyte Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
Recommended GC-MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures volatilization without causing significant degradation.[5][12] |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Ensures reproducible retention times.[5] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column that provides good separation for PBBs.[2][5] Shorter columns (15m) can reduce run times.[3] |
| Oven Program | Initial 100-150°C, hold 1-2 min, ramp 15-20°C/min to 300-320°C, hold 5-10 min | This program provides good separation from other congeners and matrix components.[3][5] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temp | 230 °C | A standard temperature that balances ionization efficiency and source cleanliness.[12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS | SIM mode increases sensitivity and selectivity over full scan.[2] Monitor characteristic ions for this compound (e.g., m/z 390, 310, 231). |
| Dwell Time | 50 - 100 ms per ion | A good balance between sensitivity and the number of data points across a peak. |
References
- Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS. (n.d.). Thermo Fisher Scientific.
- Improving Food Safety: How Advanced GC-MS/MS Systems Enable Fast, Accurate, and Reliable PBDE Quantification. (2019, February 22). Labcompare.
- Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. (2016, July 1). Agilent Technologies.
- Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. (n.d.). Shimadzu.
- A Comparative Guide to GC-MS Method Validation for the Quantification of 4-Bromobiphenyl. (n.d.). BenchChem.
- Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024, May 11). MDPI.
- Measurements of Selected Brominated Flame Retardants in Nursing Women: Implications for Human Exposure. (n.d.). PMC.
- Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS for Environmental Contaminants in Surface Waters. (n.d.). Thermo Fisher Scientific.
- A rapid method for the determination of brominated flame retardant concentrations in plastics and textiles entering the waste stream. (2017, August 28). University of Birmingham's Research Portal.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell.
- Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. (n.d.). PMC.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). PMC.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI.
- Analytical Methods for the Detection of 4-Bromobiphenyl in Environmental Samples: Application Notes and Protocols. (n.d.). BenchChem.
- Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. (1979, March). EPA Nepis.
- Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2025, April 11). ACS Publications.
- PBBs (Polybrominated Biphenyls) Analysis. (n.d.). EUROLAB.
- Impact of Legislation on Brominated Flame Retardant Concentrations in UK Indoor and Outdoor Environments: Evidence for Declining Indoor Emissions of Some Legacy BFRs. (2024, February 22). ACS Publications.
- How To Identify & Prevent Analytical Test Problems. (2017, September 15). SilcoTek.
- Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). (n.d.). Shimadzu.
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Enhancing sensitivity of MS detection for 2,4,5-Tribromobiphenyl
Welcome to the technical support center for the mass spectrometric detection of 2,4,5-Tribromobiphenyl (2,4,5-TBB). This guide is designed for researchers and analytical scientists seeking to enhance detection sensitivity and troubleshoot common issues encountered during the analysis of this and other polybrominated biphenyls (PBBs). The content is structured in a question-and-answer format to directly address practical challenges in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions and foundational knowledge for setting up a robust MS method for 2,4,5-TBB analysis.
Q1: What is the most sensitive ionization technique for this compound and why?
For achieving the highest sensitivity in detecting 2,4,5-TBB, Negative Chemical Ionization (NCI) coupled with Gas Chromatography (GC-MS) is the recommended technique.[1][2][3]
Causality Explained:
-
Mechanism of Ionization: Unlike Electron Ionization (EI), which uses high-energy electrons (70 eV) that cause extensive fragmentation, NCI is a "soft" ionization technique. It utilizes low-energy thermal electrons, typically generated from a reagent gas like methane, to be captured by electrophilic molecules.[2] Brominated compounds like 2,4,5-TBB are highly electrophilic due to the electronegative bromine atoms.
-
Enhanced Selectivity & Sensitivity: The primary ionization pathway in NCI for many brominated aromatic compounds is dissociative electron capture, which results in the formation of a stable bromide anion (Br⁻, with characteristic isotopes at m/z 79 and 81).[1] This process is highly efficient and selective, leading to a very strong signal for the bromide ion with minimal interference from other co-eluting matrix components. This can improve detection limits significantly, often to the picogram or even femtogram level.[1][2]
-
Reduced Fragmentation: While EI mass spectra of 2,4,5-TBB will show a molecular ion cluster (m/z 390, 392), it also produces a complex fragmentation pattern.[4] NCI, by contrast, produces much simpler spectra, often dominated by the Br⁻ ion, which concentrates the ion current into a single, highly abundant signal, thereby maximizing the signal-to-noise ratio.[1]
| Ionization Technique | Principle | Pros for 2,4,5-TBB Analysis | Cons for 2,4,5-TBB Analysis |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and fragmentation.[5] | Provides structural information from fragmentation patterns; extensive libraries (NIST, Wiley) are available for compound identification. | Lower sensitivity for TBBs compared to NCI; extensive fragmentation can dilute the signal of the molecular ion. |
| Negative Chemical Ionization (NCI) | Low-energy electrons are captured by electrophilic molecules, leading to negative ion formation.[2] | Extremely high sensitivity and selectivity for halogenated compounds; simpler spectra with less background noise.[1][3] | Provides less structural information as fragmentation is minimal; not suitable for non-electrophilic compounds. |
| Electrospray Ionization (ESI) | Ions are formed from a solution sprayed through a high-voltage capillary; typically used with LC-MS.[6] | Suitable for non-volatile compounds.[7] A method using negative-ion ESI with induced in-source fragmentation to detect the bromide ion has been developed.[8][9] | Generally less sensitive for nonpolar compounds like TBBs compared to GC-NCI-MS; requires LC compatibility. |
Q2: How do I choose between Full-Scan, Selected Ion Monitoring (SIM), and Tandem MS (MRM) for detection?
Your choice of detection mode depends on the goal of your analysis: screening for unknowns, quantifying known targets at low levels, or confirming identity with high certainty.
-
Full-Scan Mode: Use this for method development or screening for unknown PBB congeners. It scans a wide mass range (e.g., m/z 50-500) to collect all ions, providing a complete mass spectrum that can be used for library matching. However, it has the lowest sensitivity because the detector's time is divided across the entire mass range.[10]
-
Selected Ion Monitoring (SIM): This is the preferred mode for routine quantitative analysis to enhance sensitivity.[10][11] Instead of scanning all masses, the mass spectrometer is programmed to "dwell" on only a few specific ions characteristic of your analyte (e.g., the molecular ions for 2,4,5-TBB at m/z 390 and 392, or the bromide ions at m/z 79 and 81 in NCI mode). This increases the time spent detecting ions of interest, dramatically improving the signal-to-noise ratio and lowering detection limits.[12]
-
Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM): For the highest selectivity and confirmation, especially in complex matrices, MS/MS is the gold standard.[13][14] In this technique, a precursor ion (e.g., m/z 392) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" (precursor → product) is highly specific to the analyte, effectively eliminating chemical noise and matrix interferences.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q3: I have very low or no signal for 2,4,5-TBB. What are the likely causes and how do I fix it?
Low or no signal is a common but solvable issue. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting Decision Tree for Low Signal Intensity.
Detailed Steps & Explanations:
-
Sample Preparation & Matrix Effects:
-
Problem: Your analyte is being lost or suppressed before it even reaches the detector. PBBs are hydrophobic and can adhere to glassware or be lost during aggressive cleanup steps.[11] Matrix components can co-elute with 2,4,5-TBB and compete for ionization in the MS source, a phenomenon known as ion suppression, which directly reduces sensitivity.[15][16]
-
Solution:
-
Incorporate an Internal Standard: Use a ¹³C-labeled 2,4,5-TBB or another PBB congener not present in your sample. Add it at the very beginning of your sample preparation. A low recovery of the internal standard is a clear indicator of a problem in your extraction or cleanup workflow.[11][13]
-
Optimize Cleanup: Crude extracts must be cleaned to remove interfering substances.[11] Use Solid-Phase Extraction (SPE) with silica or Florisil cartridges to separate PBBs from polar interferences. For very complex matrices like fatty tissues, Gel Permeation Chromatography (GPC) may be necessary.[17]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation procedure. This helps compensate for any systematic ion suppression or enhancement caused by the matrix.
-
-
-
Gas Chromatography (GC) System:
-
Problem: The analyte is not being efficiently transferred from the injector to the mass spectrometer. Leaks in the gas lines or connections, an active (non-deactivated) inlet liner, or a broken column can all lead to complete signal loss.[18]
-
Solution:
-
Leak Check: Regularly check for gas leaks at the injection port septum, column fittings, and gas filter connections using an electronic leak detector. A leak will introduce atmospheric oxygen and nitrogen, which can compromise NCI performance and elevate background noise.[18]
-
Use a Deactivated Inlet Liner: PBBs can interact with active sites (free silanols) in standard glass liners, leading to poor peak shape and signal loss. Always use a high-quality, deactivated liner.
-
Confirm Injection: Manually inject a high-concentration standard to ensure the syringe and autosampler are functioning correctly and that the basic system is sound.
-
-
-
Mass Spectrometer (MS) System:
-
Problem: The instrument itself is not optimized for detecting your analyte. An out-of-date tune, incorrect source parameters, or the wrong detection mode will drastically reduce sensitivity.[19]
-
Solution:
-
Tune and Calibrate: Your instrument must be tuned and calibrated for the correct mass range and ionization mode. For NCI, a specific NCI tune using a standard like octafluoronaphthalene (OFN) is critical.[2] This ensures optimal ion source voltages, lens settings, and mass axis calibration.
-
Verify Ionization Mode & Parameters: Double-check that your acquisition method is set to NCI mode. Optimize the ion source temperature; for NCI, this parameter significantly affects the formation of the target ions.[2]
-
Switch to SIM/MRM: If you are using Full-Scan mode and struggling with sensitivity, create a SIM method monitoring the key ions for 2,4,5-TBB (e.g., m/z 79 and 81 for NCI, or m/z 390 and 392 for EI). This single change can boost your signal-to-noise ratio by an order of magnitude or more.[10]
-
-
Q4: My baseline is very noisy. How can I reduce the background and improve my signal-to-noise ratio?
A high baseline noise level can obscure small analyte peaks and raise your limits of detection.
-
Problem: Contaminants are continuously entering the mass spectrometer, creating a high chemical background.
-
Common Sources & Solutions:
-
Contaminated Carrier Gas or Reagent Gas: The gas supply itself can be a source of contamination.
-
Solution: Always use high-purity (99.999% or better) helium as a carrier gas and methane for NCI. Install and regularly replace high-quality gas filters to trap moisture, oxygen, and hydrocarbons.
-
-
Column Bleed: As a GC column ages, its stationary phase can begin to break down and elute, creating a rising baseline, particularly at higher temperatures.
-
Solution: Condition new columns according to the manufacturer's instructions. If an old column is bleeding excessively, it may need to be replaced. Use a low-bleed column (e.g., a "ms" designated column like DB-5MS) specifically designed for mass spectrometry.[10]
-
-
System Contamination: The injector, liner, or front end of the GC column can become contaminated with non-volatile residues from previous injections.
-
Solution: Perform regular inlet maintenance. Replace the septum and inlet liner frequently. Trim a small section (5-10 cm) from the front of the GC column to remove accumulated non-volatile material.
-
-
Leaks: Small leaks can introduce air, leading to a high background at m/z 18 (water), 28 (nitrogen), and 32 (oxygen).
-
Solution: Perform a thorough leak check of the entire system as described in the previous question.[18]
-
-
Part 3: Protocols and Workflows
Protocol 1: GC-NCI-MS Analysis of 2,4,5-TBB in SIM Mode
This protocol provides a starting point for a high-sensitivity method. Parameters should be optimized for your specific instrument and matrix.
1. Sample Preparation (General Workflow)
Caption: General Sample Preparation Workflow for PBB Analysis.
2. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, robust platform for environmental analysis.[13] |
| Injection Mode | Splitless | Ensures maximum transfer of analyte onto the column for trace analysis.[11] |
| Inlet Temperature | 250 °C | High enough to ensure rapid volatilization without causing thermal degradation. |
| Injection Volume | 1-2 µL | A typical volume for splitless injection. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[11] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity, low-bleed column suitable for separating PBB congeners.[10] |
| Oven Program | Initial 100°C (hold 1 min), ramp 20°C/min to 200°C, ramp 5°C/min to 320°C (hold 5 min) | A typical temperature program to separate various PBB congeners.[11] This must be optimized. |
| MS System | Agilent 7000 series QQQ, Thermo ISQ 7000 or equivalent | Modern instruments with high sensitivity, especially in NCI mode.[2][13] |
| Ionization Mode | Negative Chemical Ionization (NCI) | For maximum sensitivity.[1][2] |
| Reagent Gas | Methane | Common and effective reagent gas for NCI.[2] |
| Ion Source Temp. | 150-200 °C | Critical Parameter. Must be optimized. Temperature affects the electron energy and ionization efficiency.[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | To maximize sensitivity and selectivity.[10][12] |
| Ions to Monitor | m/z 79 and m/z 81 | These are the two isotopes of the bromide anion (Br⁻), which is the most abundant ion formed in NCI for 2,4,5-TBB.[1] Monitoring both and checking for the correct isotopic ratio (~1:1) provides confirmation. |
References
-
Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
-
Jekel, M., & Putschew, A. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(10-11), 747-759. [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 189283, this compound. [Link]
-
Shimadzu. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). [Link]
-
Taylor & Francis Online. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
Jones, J. L., et al. (2015). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(7), 548-556. [Link]
-
Shimadzu. (n.d.). Analysis of Polybrominated Biphenyl (PBBs) using GCMS-QP2010. [Link]
-
U.S. Environmental Protection Agency. (1977). Analysis of a Series of Samples for Polybrominated Biphenyls (PBBs). [Link]
-
Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104. [Link]
-
Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]
-
Wang, J. (2022). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis, 5(4). [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Global Substance Registration System. (n.d.). 2,4',5-TRIBROMOBIPHENYL. [Link]
-
Sparling, J., Fung, D., & Safe, S. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. Biomedical Mass Spectrometry, 7(1), 13-9. [Link]
-
SCION Instruments. (2025). What are the common ionization methods for GC/MS. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]
-
Sterling, H. J., et al. (2017). Enhancing Sensitivity of Liquid Chromatography/Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(2), 356-366. [Link]
-
Sterling, H. J., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(2), 356-366. [Link]
-
Catalani, M., et al. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3422. [Link]
-
Lermyte, F., et al. (2025). Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. Journal of Proteome Research. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. [Link]
-
Lermyte, F., et al. (2025). Enhancing tandem MS sensitivity and peptide identification via ion pre-accumulation in an Orbitrap mass spectrometer. bioRxiv. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Jian, W., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Irrgeher, J., & Prohaska, T. (2015). Matrix effects of carbon and bromine in inductively coupled plasma optical emission spectrometry. Journal of Analytical Atomic Spectrometry, 30(11), 2318-2328. [Link]
-
Peng, H., et al. (2018). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Environmental Health Perspectives, 126(6). [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. [Link]
-
Priebe, A., et al. (2020). The matrix effect in TOF-SIMS analysis of two-element inorganic thin films. Journal of Analytical Atomic Spectrometry, 35(8), 1625-1632. [Link]
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Technical Support Center: Trace Analysis of 2,4,5-Tribromobiphenyl (PBB 29)
Status: Operational Ticket ID: PBB-TRACE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Contamination & Optimizing Recovery for PBB 29 Analysis
Introduction
Welcome to the technical support hub. If you are analyzing 2,4,5-Tribromobiphenyl (PBB 29) at trace levels (pg/L or ppq), you are likely fighting two simultaneous battles: background contamination (the "blank" problem) and analyte loss (adsorption/degradation).
PBB 29 is a specific congener of Polybrominated Biphenyls (PBBs). Unlike their chlorinated cousins (PCBs), PBBs are thermally labile and highly susceptible to photolytic debromination. A protocol that works for PCBs often fails for PBBs because it ignores the fragility of the carbon-bromine bond.
This guide moves beyond standard operating procedures (SOPs) to address the mechanistic causes of failure in trace PBB analysis.
Part 1: The Pre-Analytical Environment (Glassware & Solvents)
The Core Issue: PBB 29 is highly lipophilic (
1.1 Glassware Decontamination Protocol
Standard solvent rinsing is insufficient for trace analysis. You must remove the hydration layer of the glass where PBBs stick, and oxidize any organic residues.
The "Kiln" Protocol (Based on EPA Method 1614A principles):
-
Immediate Rinse: Rinse glassware with the last solvent used (e.g., Toluene) immediately after use. Do not let residues dry.
-
Detergent Wash: Hot water + phosphate-free detergent.
-
Solvent Series: Rinse sequentially with Methanol
Acetone Dichloromethane (DCM). -
Thermal Oxidation (CRITICAL): Cover opening with aluminum foil (dull side down). Bake in a muffle furnace at 450°C for 4 hours .
-
Why? This oxidizes trace organics that solvents miss.
-
Warning: Do not exceed 500°C or bake repeatedly without re-wetting; this can create Lewis acid "active sites" on the glass that irreversibly bind PBBs.
-
1.2 Solvent Selection Logic
-
Extraction: Use Dichloromethane (DCM) or Toluene .
-
Keeper Solvent: Use Nonane or Dodecane .
-
Reasoning: PBB 29 is volatile when dry. Never evaporate to dryness. A "keeper" with a higher boiling point ensures the analyte remains in solution during N₂ blow-down.
-
Visual Workflow: The "Clean Lab" Cycle
Figure 1: Closed-loop glassware decontamination cycle required for trace PBB analysis.
Part 2: Sample Preparation & Handling
The Core Issue: PBB 29 undergoes photolytic debromination . UV light cleaves the C-Br bond, often preferentially at the para position, converting PBB 29 into lower brominated congeners (e.g., PBB 4).
2.1 Light Protection
-
Requirement: All extraction and storage must occur in amber glassware .
-
Lab Environment: If possible, use yellow UV-cutoff filters on laboratory fluorescent lights.
-
Validation: If you see an unexplained increase in di- or tri-brominated biphenyls in your standards, your light protection has failed.
2.2 Contamination Source Table
| Source | Mechanism | Mitigation Strategy |
| Plastics | Leaching of BFRs (Brominated Flame Retardants) from polymers. | Ban: LDPE/HDPE bottles. Use: PTFE (Teflon) or Glass only. |
| Septa | Coring leads to "ghost peaks" from silicone/rubber. | Use PTFE-lined silicone septa. Replace every 50 injections. |
| Gloves | Surface transfer of dust/flame retardants. | Use Nitrile gloves (powder-free). Do not touch the neck of vials. |
| Syringe Wash | Carryover from high-concentration standards. | Use a 3-vial wash cycle: Toluene |
Part 3: Instrumental Analysis (GC-MS/MS)
The Core Issue: Thermal degradation in the injector port. PBBs can debrominate inside a hot splitless liner, leading to low recovery of PBB 29 and false positives for lower PBBs.
3.1 Injection Parameters
-
Recommended Inlet: PTV (Programmed Temperature Vaporization) or Cold On-Column .
-
Protocol: Inject at low temp (e.g., 60°C), then ramp rapidly to 300°C. This transfers the analyte to the column before it can degrade thermally.
-
-
Liner: Use a deactivated, dimpled liner (e.g., cyclo-double-gooseneck) to prevent backflash.
3.2 Mass Spectrometry (EI Mode)
For this compound (
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Quantification Ions:
-
Target (Quant):
387.8 (Molecular Ion ) or 389.8 (depending on cluster abundance). -
Qualifier 1:
309.9 ( ). -
Qualifier 2:
229.9 ( ).
-
-
Note: If using NCI (Negative Chemical Ionization), you will monitor
79 and 81 ( ). This is more sensitive but less selective than EI-MS/MS.
Visual Workflow: Troubleshooting Logic
Figure 2: Decision tree for isolating contamination vs. degradation sources.
FAQ: Troubleshooting Specific Issues
Q1: I see "ghost peaks" of PBB 29 in my solvent blanks after running a high standard. How do I clear the system?
-
Cause: Hysteresis/Carryover. PBBs are "sticky" and linger in the syringe and non-polar stationary phases.
-
Solution: Implement a "blank" injection of Toluene between samples. Increase the final bake-out temperature of your GC column run (e.g., 320°C for 5 mins). Replace the autosampler syringe wash solvent daily.
Q2: My calibration curve is non-linear at the low end (pg/L).
-
Cause: Active sites in the GC liner are irreversibly adsorbing the first few picograms of analyte.
-
Solution: "Prime" the system by injecting a high-concentration standard before running your curve to occupy these active sites. However, the permanent fix is to replace the liner and cut 10cm from the head of the guard column.
Q3: Why is my internal standard recovery inconsistent?
-
Cause: If you are using
-labeled PBBs, ensure they are added before extraction, not after. If added after, you are only correcting for instrument fluctuation, not extraction efficiency. -
Tip: Use a "Keeper" solvent (Nonane) during the evaporation step. If you blow down to dryness, PBB 29 will sublime/volatilize, ruining recovery.
References
-
U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Section 4.2 details the "Kiln" cleaning protocol applicable to brominated compounds).
-
World Health Organization (WHO). (1994). Polybrominated Biphenyls: Environmental Health Criteria 152. (Details photolytic degradation mechanisms).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls. (Chemical and physical properties, Section 4).
-
PubChem. (n.d.). This compound (Compound Summary).[1][2] National Library of Medicine.
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Validation & Comparative
A Senior Application Scientist's Guide to Inter-laboratory Comparison for 2,4,5-Tribromobiphenyl Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 2,4,5-Tribromobiphenyl. Ensuring analytical proficiency across different laboratories is paramount for data reliability, regulatory compliance, and overall confidence in scientific findings. This document delves into the critical aspects of analytical methodologies, ILC design, and the statistical evaluation of performance, grounded in scientific integrity and practical expertise.
Introduction: The Significance of Accurate this compound Analysis
This compound is a member of the polybrominated biphenyl (PBB) family of compounds.[1] PBBs are recognized as persistent organic pollutants (POPs) due to their environmental persistence and potential for bioaccumulation.[2][3][4] Historically used as flame retardants in various consumer and industrial products, their presence in the environment and potential health implications necessitate accurate and precise analytical monitoring.[3][4]
Inter-laboratory comparisons, or proficiency tests (PTs), are essential tools for evaluating and demonstrating the competency of laboratories performing these analyses.[5] They provide an objective assessment of a laboratory's performance against its peers and a reference value, thereby fostering confidence in the generated data. A well-designed ILC can identify analytical biases, validate methodologies, and drive improvements in analytical quality.
This guide will explore two primary analytical techniques for this compound analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed roadmap for conducting a successful inter-laboratory comparison.
Analytical Methodologies: A Comparative Overview
The choice of analytical methodology is a critical first step and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages.
Sample Preparation: The Foundation of Accurate Analysis
The initial extraction and cleanup of the sample are crucial for removing interfering matrix components and concentrating the analyte of interest. The selection of the appropriate technique is matrix-dependent.
Common Extraction Techniques:
-
Soxhlet Extraction: A classical and robust method for solid samples like soil and sediment, using solvents such as hexane or a hexane/acetone mixture.[4]
-
Solid-Phase Extraction (SPE): A versatile technique for aqueous samples, allowing for efficient extraction and cleanup.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach often used for food matrices, involving a salting-out extraction followed by dispersive SPE cleanup.
Cleanup:
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Common cleanup techniques include:
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences.
-
Florisil or Silica Column Chromatography: Used to separate the analyte from polar interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and well-established technique for the analysis of semi-volatile and thermally stable compounds like this compound.[6]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Extraction and Cleanup: Follow a validated procedure such as Soxhlet extraction for solid matrices or SPE for liquid matrices.
-
Instrument Setup:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.[7]
-
Injector: Split/splitless injector, operated in splitless mode.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good chromatographic separation.[6][8]
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp 1: 15 °C/min to 250 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions (m/z): For this compound (C12H7Br3), the molecular ion cluster would be monitored. The exact masses for the most abundant isotopes are approximately 388, 390, and 392.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., isooctane) and analyze them under the same conditions as the samples. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent) | Provides good separation for PBBs.[6][8] |
| Injector Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Oven Program | Ramped | Ensures good separation of congeners and elution of the analyte. |
| MS Acquisition | SIM | Increases sensitivity and reduces interference from matrix components. |
| Monitored Ions | Molecular ion cluster | Provides specificity for this compound. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an increasingly popular alternative, particularly for complex matrices or when higher sensitivity is required. It can also be advantageous for compounds that are thermally labile, though this compound is generally stable enough for GC analysis.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Extraction and Cleanup: Utilize a suitable extraction method like QuEChERS for food matrices or SPE for aqueous samples.
-
Instrument Setup:
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of organic mobile phase is typically employed to achieve good separation. A starting condition of 50:50 A:B, ramping to 5:95 A:B over several minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative ion mode is often preferred for halogenated compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. A starting point could involve selecting the molecular ion as the precursor and fragmenting it to produce characteristic product ions. For a tribrominated compound, the loss of bromine atoms would be expected fragmentation pathways.
-
-
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects. The use of an isotopically labeled internal standard is crucial for accurate quantification.
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase | Provides good retention and separation for PBBs. |
| Mobile Phase | Water/Acetonitrile or Methanol with formic acid | Common mobile phases for reversed-phase chromatography. |
| Ionization Mode | ESI or APCI (Negative) | Often provides better sensitivity for halogenated compounds. |
| MS Acquisition | MRM | Ensures high selectivity and sensitivity, minimizing matrix interferences. |
| MRM Transitions | Analyte-specific | Requires optimization for this compound to achieve the best signal-to-noise ratio. |
Inter-laboratory Comparison (ILC) Design: A Step-by-Step Approach
A well-structured ILC is fundamental to obtaining meaningful and comparable results. The following steps outline a robust design for a this compound proficiency test.
dot
Caption: Workflow for designing and executing an inter-laboratory comparison.
Step 1: Define Objectives and Scope Clearly articulate the purpose of the ILC. Is it to assess the general proficiency of laboratories, validate a specific method, or certify a reference material? Define the target analyte (this compound), the concentration range, and the sample matrix (e.g., soil, sediment, food).
Step 2: Test Material Preparation and Homogeneity Testing Select a suitable matrix and fortify it with a known amount of this compound. It is critical that the test material is homogeneous to ensure that all participants receive comparable samples. Homogeneity should be assessed statistically according to ISO 13528.[5]
Step 3: Characterization of the Test Material (Assigned Value) The assigned value (the "true" concentration) of this compound in the test material must be determined with high accuracy. This is typically done by a reference laboratory using a primary method or by taking a consensus value from a group of expert laboratories.
Step 4: Sample Distribution and Instructions Distribute the homogenized and characterized samples to the participating laboratories along with clear instructions for sample handling, storage, analysis, and reporting of results.
Step 5: Analysis by Participating Laboratories Participants should analyze the samples using their routine analytical methods. It is important that they treat the proficiency test sample as they would a regular sample.
Step 6: Data Submission Laboratories submit their results to the ILC coordinator by a specified deadline. The reported data should include the measured concentration of this compound and its associated measurement uncertainty.
Data Analysis and Interpretation: Unveiling Performance
The statistical analysis of the submitted data is the core of the ILC, providing a quantitative measure of each laboratory's performance. The most common approach is the use of z-scores, as recommended by ISO 13528.[5]
dot
Sources
- 1. This compound | C12H7Br3 | CID 189283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Global interlaboratory assessments on PCBs, organochlorine pesticides and brominated flame retardants in various environmental matrices 2017/2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. htslabs.com [htslabs.com]
Assessing the performance of different extraction solvents for 2,4,5-Tribromobiphenyl
An In-Depth Guide to Selecting the Optimal Extraction Solvent for 2,4,5-Tribromobiphenyl
This guide provides a comprehensive assessment of various solvents for the extraction of this compound, a significant congener of Polybrominated Biphenyls (PBBs). As persistent organic pollutants (POPs) formerly used as flame retardants, PBBs demand precise and efficient quantification in environmental and biological matrices.[1][2] The selection of an appropriate extraction solvent is the most critical step, directly influencing the accuracy, reliability, and efficiency of the entire analytical workflow. This document delves into the physicochemical principles governing solvent selection, presents comparative data for commonly used solvents, and provides a detailed, field-proven extraction protocol for researchers, scientists, and drug development professionals.
The Foundation: Physicochemical Properties of this compound
Understanding the molecular characteristics of this compound is fundamental to selecting an effective extraction solvent. Its behavior is dictated by its structure: a biphenyl backbone with three bromine atoms.
Key Properties Influencing Extraction:
-
Molecular Weight: Approximately 390.90 g/mol [1]
-
Lipophilicity and Solubility: this compound is highly lipophilic ("fat-loving") and hydrophobic ("water-fearing").[1][3] This is a direct consequence of its nonpolar biphenyl rings and large, nonpolarizable bromine atoms. This property dictates that it will have very low solubility in water but high solubility in nonpolar organic solvents.
-
Environmental Persistence: The strong carbon-bromine bonds and the overall stability of the biphenyl structure contribute to its resistance to degradation, leading to its persistence in the environment and bioaccumulation in the fatty tissues of organisms.[1][2]
The core principle of solvent extraction is "like dissolves like." Therefore, to effectively extract the nonpolar this compound from a sample matrix (e.g., soil, sediment, tissue), a solvent with a similar nonpolar character is required.
The Extraction Process: A Mechanistic Overview
Modern extraction techniques leverage solvents in combination with energy inputs like heat, pressure, or sonication to overcome the forces holding the analyte within the sample matrix.
-
Accelerated Solvent Extraction (ASE®): Also known as Pressurized Fluid Extraction (PFE), this technique is a cornerstone of modern environmental analysis.[2][4][5] It uses conventional solvents at elevated temperatures (e.g., 100-170°C) and pressures (e.g., 1500 psi).[2][6] This dramatically enhances extraction efficiency by increasing solvent solvating power, decreasing solvent viscosity for better penetration, and disrupting analyte-matrix interactions like van der Waals forces and hydrogen bonding.[6] The result is a faster extraction with significantly less solvent waste compared to traditional methods like Soxhlet.[4]
-
Ultrasonic-Assisted Extraction (UAE): This method employs high-frequency sound waves to create cavitation bubbles in the solvent.[7] The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and accelerating the diffusion of the analyte into the solvent. It is often faster than traditional methods but may have inconsistent efficiencies.[8][9][10]
-
Soxhlet Extraction: A classic, exhaustive technique where the sample is repeatedly washed with a refluxing solvent. While effective, it is time-consuming (6-24 hours) and requires large volumes of solvent.[4][11]
Comparative Analysis of Extraction Solvents
The choice of solvent is a trade-off between solvating power, selectivity, cost, and safety. While data specific to the single this compound congener is limited, extensive research on the broader class of PCBs and PBBs provides a reliable basis for comparison.
| Solvent | Polarity | Typical Use / Mixture | Advantages | Disadvantages & Considerations |
| Hexane | Nonpolar | Single solvent or in a 1:1 (v/v) mixture with acetone.[2] | Excellent solvating power for nonpolar compounds like PBBs. High volatility simplifies post-extraction concentration. Proven effective in ASE methods.[2] | Poor at extracting from wet samples unless mixed with a polar solvent. Less effective at disrupting strong analyte-matrix interactions on its own. |
| Acetone | Polar Aprotic | Primarily used in mixtures with nonpolar solvents like hexane or dichloromethane (1:1, v/v).[2][9] | Excellent matrix wetting properties, especially for samples with high moisture content. Helps disrupt analyte binding to polar matrix components (e.g., organic matter). | Not a good primary solvent for PBBs due to its high polarity. Can co-extract a significant amount of matrix interferences, requiring more extensive cleanup. |
| Toluene | Nonpolar (Aromatic) | Single solvent or for specific elution steps in cleanup. | High solvating power, particularly for more highly brominated congeners.[11][12] Its higher boiling point is advantageous for high-temperature extractions. | Higher boiling point makes it more difficult to remove during the concentration step. Can co-extract more complex matrix components than aliphatic solvents. |
| Dichloromethane (DCM) | Moderately Polar | Often used in mixtures, such as with n-hexane (1:1, v/v). | Good all-around solvent that can solvate a range of compounds. | Carries greater health and safety concerns (potential carcinogen). Can cause swelling in some plastic labware. |
| Heptane / Isooctane | Nonpolar | Single solvent extractions.[13] | Similar properties to hexane. Can be used as a less volatile alternative. | Similar limitations to hexane when used alone, especially with wet or complex matrices. |
Experimental Insights:
-
Research on PCB extraction from soil using ASE demonstrated that hexane at 170°C yielded recoveries close to 100%, outperforming mixtures of acetone/hexane and acetone/dichloromethane at lower temperatures.[2] This highlights the power of high temperatures to enhance the solvating ability of a nonpolar solvent.
-
For extracting other brominated flame retardants, toluene has been shown to significantly increase extraction efficiency compared to other solvents, making it a powerful choice for strongly-bound analytes.[12]
-
The most common and robust approach for complex matrices is the use of a solvent mixture. A hexane/acetone (1:1, v/v) mixture is widely employed.[2][11] The acetone penetrates the matrix and frees the analyte, allowing the hexane to efficiently dissolve and extract it. This synergistic effect is crucial for achieving high recoveries from varied environmental samples.
Recommended Protocol: Accelerated Solvent Extraction (ASE) of this compound
This protocol is designed as a self-validating system. The inclusion of a 13C-labeled internal standard, added before extraction, is critical. By tracking the recovery of this standard, the efficiency of the entire process for each individual sample is verified, ensuring the trustworthiness of the final data.
Objective: To achieve >90% recovery of this compound from soil or sediment samples with high reproducibility.
Principle: The sample is extracted with a hexane/acetone mixture under elevated temperature and pressure to rapidly and efficiently partition the analyte from the solid matrix into the liquid solvent phase.[6]
Apparatus and Reagents:
-
Accelerated Solvent Extractor (ASE) system
-
Extraction cells (e.g., 34 mL)
-
Cellulose or glass fiber filters
-
Collection vials
-
High-purity (pesticide or GC-MS grade) n-Hexane and Acetone
-
Diatomaceous earth (or anhydrous sodium sulfate) as a drying/dispersing agent
-
13C-labeled this compound internal standard solution
Experimental Workflow Diagram:
Sources
- 1. This compound | C12H7Br3 | CID 189283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. CAS 115245-07-3: this compound | CymitQuimica [cymitquimica.com]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted leaching-dispersive solid-phase extraction followed by liquid-liquid microextraction for the determination of polybrominated diphenyl ethers in sediment samples by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Ultrasound-assisted extraction method for the simultaneous determination of emerging contaminants in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OBPS Repository [repository.oceanbestpractices.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
